molecular formula C23H30N2O3S B11345293 1-[(2-methylbenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide

1-[(2-methylbenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide

Cat. No.: B11345293
M. Wt: 414.6 g/mol
InChI Key: UYAWQYRDGOSBPJ-UHFFFAOYSA-N
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Description

1-[(2-METHYLPHENYL)METHANESULFONYL]-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of chemistry and industry. This compound features a piperidine ring substituted with a carboxamide group, a methanesulfonyl group, and two aromatic rings with methyl substituents. Its unique structure makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, introduction of the carboxamide group, and subsequent functionalization with the methanesulfonyl and aromatic groups. Common reagents used in these reactions include piperidine, methanesulfonyl chloride, and various aromatic compounds. Reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium or copper complexes.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated solvents, strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.

    Medicine: Potential use as a lead compound for drug development. Its structure can be modified to enhance its pharmacological properties and reduce toxicity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. The aromatic rings may also participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE
  • 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE

Uniqueness: 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE stands out due to its combination of functional groups, which provide a balance of reactivity and stability. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications. Compared to similar compounds, it may offer improved biological activity or better compatibility with industrial processes.

Properties

Molecular Formula

C23H30N2O3S

Molecular Weight

414.6 g/mol

IUPAC Name

1-[(2-methylphenyl)methylsulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C23H30N2O3S/c1-16-13-18(3)22(19(4)14-16)24-23(26)20-9-11-25(12-10-20)29(27,28)15-21-8-6-5-7-17(21)2/h5-8,13-14,20H,9-12,15H2,1-4H3,(H,24,26)

InChI Key

UYAWQYRDGOSBPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3C)C)C

Origin of Product

United States

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